molecular formula C16H11FO3S B1372596 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1040042-28-1

3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No. B1372596
CAS RN: 1040042-28-1
M. Wt: 302.3 g/mol
InChI Key: AKHCCAYLTYUWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C16H11FO3S . It has a molecular weight of 302.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Medicine: Anticancer Research

Benzofuran derivatives, including 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid , have been studied for their potential anticancer properties . These compounds are of interest due to their ability to inhibit the growth of cancer cells. The specific compound may serve as a precursor or a scaffold for developing new anticancer agents, particularly in the realm of targeted therapies that aim to minimize damage to healthy cells.

Agriculture: Pesticide Development

In agriculture, benzofuran derivatives are explored for their use in pesticide formulations . The structural complexity of benzofuran allows for the synthesis of compounds that can target specific pests without harming the crops or the environment. This compound could be used to develop more effective and environmentally friendly pesticides.

Material Science: Organic Semiconductors

The benzofuran core is a valuable component in the development of organic semiconductors . Its stable structure and potential for various substitutions make it suitable for creating materials with desirable electronic properties. This could lead to advancements in solar cells, flexible displays, and other electronic devices.

Environmental Science: Pollutant Detection

Benzofuran derivatives can be utilized in environmental science as part of sensors for detecting pollutants . Their chemical reactivity can be tailored to respond to specific contaminants, allowing for the development of sensitive and selective detection methods that are crucial for monitoring and protecting ecosystems.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound may act as an enzyme inhibitor, providing a tool for studying biochemical pathways . By inhibiting specific enzymes, researchers can better understand their function and role in various biological processes, which is essential for the development of new drugs and treatments.

Pharmacology: Drug Design and Synthesis

The benzofuran moiety is a common feature in many pharmacologically active molecules . As such, 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid could be instrumental in the design and synthesis of new drugs, especially those targeting neurological disorders or infectious diseases due to its potential to cross the blood-brain barrier and its structural versatility.

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and hazard information .

Mechanism of Action

properties

IUPAC Name

3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCCAYLTYUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 4
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.